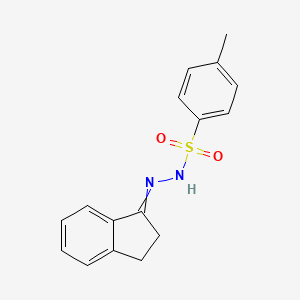
n'-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n’-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of hydrazides, which are known for their diverse applications in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of n’-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 2,3-dihydro-1H-indene-1-one with 4-methylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product
Chemical Reactions Analysis
n’-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions where the sulfonohydrazide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
n’-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide has been studied for its potential as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of histone methylation . This makes it a promising candidate for cancer therapy, as LSD1 inhibitors can potentially suppress the proliferation of cancer cells. Additionally, this compound has shown potential antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents .
Mechanism of Action
The mechanism of action of n’-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide involves its interaction with LSD1. By inhibiting LSD1, the compound prevents the demethylation of histone proteins, leading to changes in gene expression that can inhibit cancer cell growth . The molecular targets and pathways involved include the histone methylation sites on lysine residues K4 and K9 of histone H3 .
Comparison with Similar Compounds
Similar compounds to n’-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide include other benzohydrazides and sulfonohydrazides that also exhibit LSD1 inhibitory activity. For example, (E)-N’-(2,3-dihydro-1H-inden-1-ylidene)benzohydrazides have been shown to have potent LSD1 inhibitory effects . The uniqueness of n’-(2,3-Dihydro-1h-inden-1-ylidene)-4-methylbenzenesulfonohydrazide lies in its specific structural configuration, which may confer distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydroinden-1-ylideneamino)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-12-6-9-14(10-7-12)21(19,20)18-17-16-11-8-13-4-2-3-5-15(13)16/h2-7,9-10,18H,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWVLOMBIBKGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10994148 |
Source


|
| Record name | N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73424-46-1 |
Source


|
| Record name | N'-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)
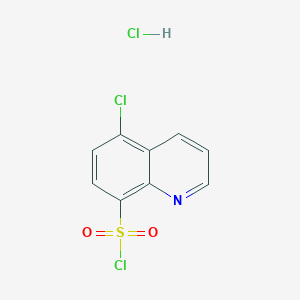
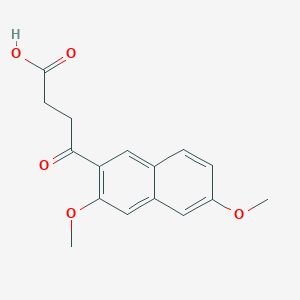
![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)




![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)
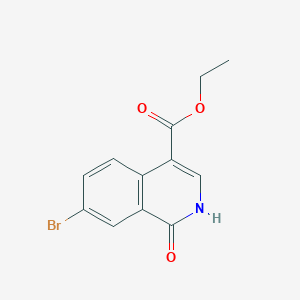
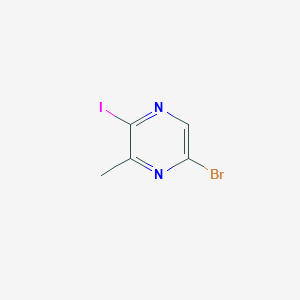
![N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide](/img/structure/B11836254.png)

